molecular formula C14H16N4O2 B5661811 N-(4-{5-[(1-Hydroxyethylidene)amino]-1-methyl-1H-pyrazol-3-yl}phenyl)ethanimidic acid

N-(4-{5-[(1-Hydroxyethylidene)amino]-1-methyl-1H-pyrazol-3-yl}phenyl)ethanimidic acid

Cat. No.: B5661811
M. Wt: 272.30 g/mol
InChI Key: JSTQQAMIILQEAY-UHFFFAOYSA-N
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Description

N-(4-{5-[(1-Hydroxyethylidene)amino]-1-methyl-1H-pyrazol-3-yl}phenyl)ethanimidic acid is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{5-[(1-Hydroxyethylidene)amino]-1-methyl-1H-pyrazol-3-yl}phenyl)ethanimidic acid typically involves multiple steps. One common method includes the condensation of 1-methyl-1H-pyrazole-3-carbaldehyde with 4-aminobenzaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then subjected to a reaction with ethanimidic acid under controlled temperature and pH to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-{5-[(1-Hydroxyethylidene)amino]-1-methyl-1H-pyrazol-3-yl}phenyl)ethanimidic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halogens, alkylating agents; often conducted in the presence of a catalyst or under reflux conditions.

Major Products

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-{5-[(1-Hydroxyethylidene)amino]-1-methyl-1H-pyrazol-3-yl}phenyl)ethanimidic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-{5-[(1-Hydroxyethylidene)amino]-1-methyl-1H-pyrazol-3-yl}phenyl)ethanimidic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{5-[(1-Hydroxyethylidene)amino]-1-methyl-1H-pyrazol-3-yl}phenyl)ethanimidic acid is unique due to its specific structural features, such as the combination of a pyrazole ring and a phenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[4-(5-acetamido-1-methylpyrazol-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-9(19)15-12-6-4-11(5-7-12)13-8-14(16-10(2)20)18(3)17-13/h4-8H,1-3H3,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTQQAMIILQEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40950616
Record name N-(4-{5-[(1-Hydroxyethylidene)amino]-1-methyl-1H-pyrazol-3-yl}phenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40950616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27925-07-1
Record name N-(4-{5-[(1-Hydroxyethylidene)amino]-1-methyl-1H-pyrazol-3-yl}phenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40950616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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